molecular formula C10H12BrFO B1517075 1-Bromo-2-butoxy-5-fluorobenzene CAS No. 1019369-61-9

1-Bromo-2-butoxy-5-fluorobenzene

Cat. No. B1517075
M. Wt: 247.1 g/mol
InChI Key: GZCQGLWEZJAPET-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxy-5-fluorobenzene is a chemical compound with the molecular formula C10H12BrFO . It has a molecular weight of 247.11 .


Chemical Reactions Analysis

One of the most common reactions involving similar compounds like 1-Bromo-2-Fluorobenzene is nucleophilic substitution. This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound .


Physical And Chemical Properties Analysis

1-Bromo-2-butoxy-5-fluorobenzene has a density of 1.6±0.1 g/cm3 . It has a boiling point of 151.5±0.0 °C at 760 mmHg . The melting point and flash point are not available in the search results.

Scientific Research Applications

Palladium-Catalyzed Cross Couplings

Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate was used in Suzuki-type coupling reactions, demonstrating the utility of bromobenzene derivatives in palladium-catalyzed cross-coupling reactions to synthesize various aryl and hetaryl bromides compounds (Paméla Kassis et al., 2009).

Ultrasound-Assisted Synthesis

Ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene using n-butyl bromide and a multi-site phase-transfer catalyst highlights the role of bromobenzene derivatives in facilitating organic reactions under ultrasonic conditions for efficient synthesis (K. Harikumar & V. Rajendran, 2014).

Study on C–H⋯F–C Hydrogen Bonding

Research on the crystal structure of fluoroaromatic compounds, including 1,2,3,5-tetrafluorobenzene, discusses the role of C–H⋯F–C hydrogen bonding and its implications for the structural and electronic properties of fluoroaromatic molecules, offering insights into designing molecules with specific interactions and properties (Tejender S. Thakur et al., 2010).

Carbonylative Transformations

A systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrated their versatility in forming heterocycles, showcasing the potential of bromo- and fluoro-substituted benzenes in carbonylation reactions and nucleophilic substitution to synthesize complex heterocyclic compounds (Jianbin Chen et al., 2014).

properties

IUPAC Name

2-bromo-1-butoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCQGLWEZJAPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-butoxy-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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